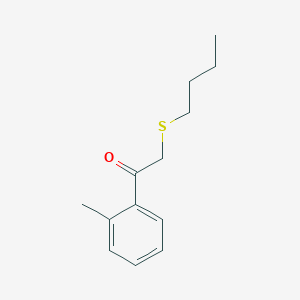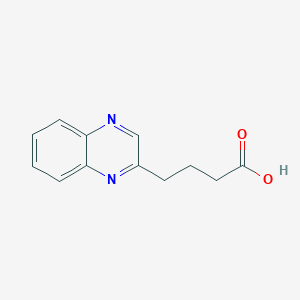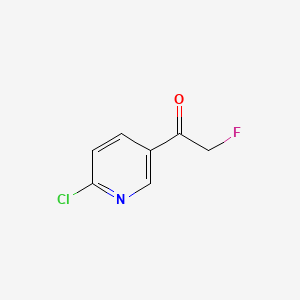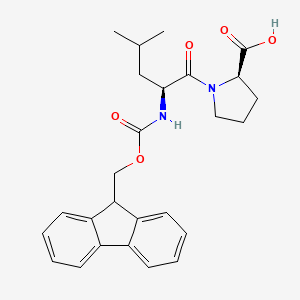
1-(2-(Methylsulfonyl)ethyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Methylsulfonyl)ethyl)cyclohexan-1-amine is a chemical compound with the molecular formula C9H19NO2S and a molecular weight of 205.32 g/mol . This compound is characterized by a cyclohexane ring substituted with an amine group and a methylsulfonyl ethyl group. It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylsulfonyl)ethyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with methylsulfonyl ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Methylsulfonyl)ethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted amine derivatives .
Scientific Research Applications
1-(2-(Methylsulfonyl)ethyl)cyclohexan-1-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Methylsulfonyl)ethyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar structure but lacks the methylsulfonyl ethyl group.
Methylsulfonylmethane (MSM): Contains the methylsulfonyl group but lacks the cyclohexane ring.
Ethylcyclohexylamine: Similar structure but with different substituents.
Uniqueness
1-(2-(Methylsulfonyl)ethyl)cyclohexan-1-amine is unique due to the presence of both the cyclohexane ring and the methylsulfonyl ethyl group, which confer distinct chemical and biological properties. This combination makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C9H19NO2S |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
1-(2-methylsulfonylethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H19NO2S/c1-13(11,12)8-7-9(10)5-3-2-4-6-9/h2-8,10H2,1H3 |
InChI Key |
CLZAYQAFRPGDKQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCC1(CCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





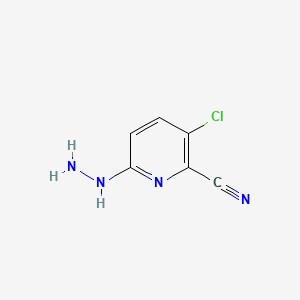
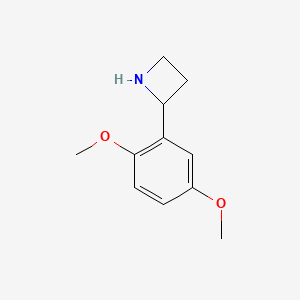
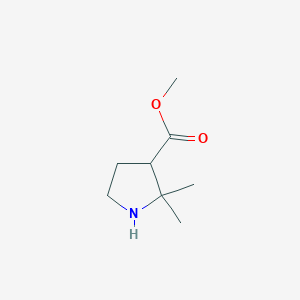
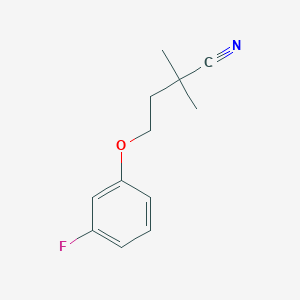
![Potassium2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate](/img/structure/B13532216.png)
